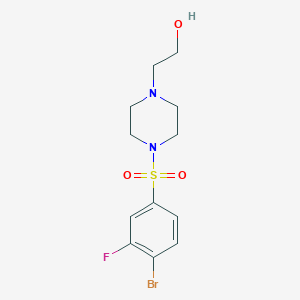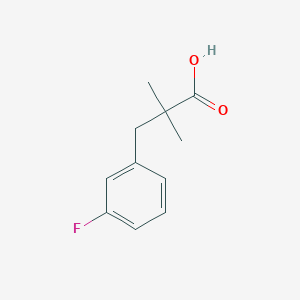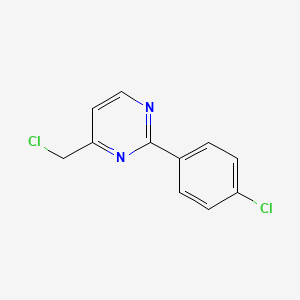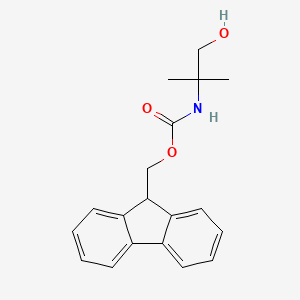
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Vue d'ensemble
Description
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O3S . It contains a piperazine moiety, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a bromo-fluorophenyl group, and an ethanol group attached to the piperazine ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Protodeboronation of pinacol boronic esters is another reaction that might be relevant, although it’s not specifically mentioned in relation to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
Antiviral Research
This compound has potential applications in antiviral research due to its structural similarity to other bioactive aromatic compounds that have shown clinical and biological applications. Indole derivatives, which share a common structural motif with this compound, have been found to possess antiviral activities . Therefore, it could be used to synthesize new derivatives for screening against a variety of viral infections.
Anti-inflammatory Applications
The sulfonyl and piperazine groups present in the compound suggest that it may have anti-inflammatory properties. Similar structures have been utilized in the development of anti-inflammatory drugs, making this compound a candidate for the synthesis of new anti-inflammatory agents .
Anticancer Activity
Compounds with bromo and fluoro substituents, like the one , have been studied for their anticancer properties. The presence of these groups can contribute to the cytotoxicity against cancer cells, making this compound a valuable entity for cancer research and drug development .
Antimicrobial Properties
The structural features of this compound indicate that it could be explored for antimicrobial properties. Sulfonamide compounds, which have a similar sulfonyl group, have been widely used as antibacterial drugs for decades . This suggests potential for this compound in the development of new antimicrobial agents.
Antidiabetic Research
Sulfonamide derivatives have been recognized for their antidiabetic effects. Given the structural similarity, this compound could be investigated for its utility in antidiabetic drug development, potentially leading to new treatments for diabetes .
Neuropharmacological Applications
The piperazine ring is a common feature in many neuroactive drugs. This compound could be of interest in the field of neuropharmacology, particularly in the development of drugs targeting neurological disorders such as depression, anxiety, and schizophrenia .
Chemical Biology and Proteomics
Due to its unique structure, this compound could serve as a chemical probe in biological systems to study protein interactions, enzyme activities, and other biochemical pathways. It could help in identifying new targets for drug development .
Material Science
The bromo and fluoro groups in the compound could make it a candidate for use in material science, particularly in the synthesis of novel organic compounds with specific electronic or photonic properties .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBZYKVCFSYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)
![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)



![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)